1-[(tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid
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Overview
Description
1-[(tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid is a compound that belongs to the class of organic compounds known as carboxylic acid esters. These compounds are characterized by the presence of a carboxyl group attached to an alkyl or aryl group through an oxygen atom. This compound is often used in organic synthesis, particularly in the protection of amine groups due to its stability and ease of removal under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile (MeCN), under ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow microreactor systems to enhance efficiency, versatility, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid primarily undergoes deprotection reactions to remove the tert-butoxycarbonyl (Boc) group. This deprotection can be achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in various solvents .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol, or oxalyl chloride in methanol
Protection: Di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or DMAP.
Major Products Formed
The major product formed from the deprotection of this compound is the corresponding free amine, along with carbon dioxide and tert-butyl alcohol .
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. It serves as a protecting group for amines, allowing for selective reactions on other functional groups without interference from the amine group . This compound is also used in the synthesis of peptides and other complex molecules, where temporary protection of the amine group is necessary .
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid involves the formation of a stable carbamate linkage with the amine group. This linkage can be cleaved under acidic conditions, leading to the release of the free amine. The cleavage process involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl group and decarboxylation to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
- 1-[(tert-butoxy)carbonyl]-4-piperidinecarboxylic acid
- 1-[(tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid
- 1-[(tert-butoxy)carbonyl]-4-hydroxypiperidine-4-carboxylic acid
Uniqueness
1-[(tert-butoxy)carbonyl]-4-ethoxypiperidine-4-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to other similar compounds. The ethoxy group can also provide additional sites for further functionalization, making this compound versatile in synthetic applications .
Properties
CAS No. |
1780582-31-1 |
---|---|
Molecular Formula |
C13H23NO5 |
Molecular Weight |
273.3 |
Purity |
95 |
Origin of Product |
United States |
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